tert-Butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a fluoro-substituted phenyl ring, and a formyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate typically involves the reaction of 2-fluoro-6-formylphenylboronic acid with tert-butyl 4-piperazinecarboxylate under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (80-100°C) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: tert-Butyl 4-(2-fluoro-6-carboxyphenyl)piperazine-1-carboxylate.
Reduction: tert-Butyl 4-(2-fluoro-6-hydroxymethylphenyl)piperazine-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural features.
Material Science: It can be employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the piperazine ring allows for interactions with various biological targets, while the fluoro and formyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-formylphenyl)piperazine-1-carboxylate: Similar structure but with a different substitution pattern on the phenyl ring.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains an ethoxy-oxoethyl group instead of a fluoro-formyl group.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Contains a hydrazino-oxoethyl group instead of a fluoro-formyl group.
Uniqueness
tert-Butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate is unique due to the presence of both a fluoro and a formyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the piperazine ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14-12(11-20)5-4-6-13(14)17/h4-6,11H,7-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBKIZQJOQTBCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469299 |
Source
|
Record name | tert-Butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851753-43-0 |
Source
|
Record name | tert-Butyl 4-(2-fluoro-6-formylphenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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